4,4'-Diaponeurosporene is classified as a C30 carotenoid, which refers to its molecular structure comprising 30 carbon atoms. It is synthesized by specific microorganisms, particularly lactic acid bacteria. The production of this carotenoid can be influenced by various factors, including the nutritional composition of the growth medium and environmental conditions such as temperature and pH .
The biosynthesis of 4,4'-diaponeurosporene involves several enzymatic steps, primarily carried out by microbial strains. For instance, the synthesis pathway in Lactobacillus plantarum subsp. plantarum KCCP11226 includes genes responsible for the conversion of precursors into the final carotenoid product. A combination of genetic engineering and fermentation techniques has been used to enhance production yields.
Technical Details:
The molecular formula of 4,4'-diaponeurosporene is , indicating its composition of 30 carbon atoms and 46 hydrogen atoms. The compound features a complex polyene structure typical of carotenoids, characterized by alternating double bonds that contribute to its color and biological activity.
Structural Data:
4,4'-Diaponeurosporene undergoes various chemical reactions that can modify its structure and functionality. Key reactions include:
Technical Details:
The mechanism of action of 4,4'-diaponeurosporene primarily revolves around its antioxidant capabilities. It scavenges free radicals and protects cellular components from oxidative damage. This mechanism is crucial in various biological contexts, including:
The physical properties of 4,4'-diaponeurosporene include:
Chemical Properties:
The applications of 4,4'-diaponeurosporene span several fields:
4,4'-Diaponeurosporene is a triterpenoid carotenoid with the molecular formula C30H42 and a molecular weight of 402.65 g/mol [8] [9]. Its IUPAC name is (4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaene, reflecting its polyene chain with eight conjugated double bonds and two terminal methylated double bonds [5] [6]. The compound belongs to the apo-carotenoid subclass, characterized by a 30-carbon backbone derived from the shortening of conventional C40 carotenoids. Its structure consists of a linear, unsaturated hydrocarbon chain with hexamethyl substitution, resulting in high hydrophobicity (predicted logP = 8.97) and water insolubility [6].
Table 1: Fundamental Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C30H42 |
Molecular Weight | 402.65 g/mol |
IUPAC Name | (4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaene |
Canonical SMILES | CC(C)=CCC/C(C)=C/C=C/C(C)=C/C=C/C=C(/C)/C=C/C=C(/C)/C=C/C=C(C)C |
InChI Key | FPSYVUBUILNSRF-MQMKOTMBSA-N |
Hydrophobicity (logP) | 8.97 (ChemAxon prediction) |
The biologically active form of 4,4'-diaponeurosporene predominantly exists in the all-trans isomeric configuration, stabilized by ten extended double bonds in an E (trans) geometry [3] [5]. This planar arrangement maximizes conjugation across the polyene chain, conferring distinctive spectral and antioxidant properties. Functionalized derivatives include:
The rigidity of the all-trans isomer enhances radical scavenging efficiency by stabilizing electron delocalization along the conjugated system. Cis-isomers are theoretically possible but rarely reported in natural biological systems, suggesting enzymatic stereoselectivity during biosynthesis [3] [6].
Unlike ubiquitous C40 carotenoids (e.g., β-carotene, lycopene), 4,4'-diaponeurosporene belongs to the phylogenetically restricted C30 carotenoid family, synthesized primarily in bacteria like Staphylococcus aureus, Lactobacillus plantarum, and Methylomonas species [2] [3]. Key distinctions include:
Table 2: C30 vs. C40 Carotenoid Characteristics
Characteristic | C30 (4,4'-Diaponeurosporene) | C40 (e.g., β-Carotene) |
---|---|---|
Carbon Backbone | 30 carbons | 40 carbons |
Biosynthetic Precursor | Farnesyl pyrophosphate (FPP) | Geranylgeranyl pyrophosphate (GGPP) |
Terminal Structures | Linear methyl groups | Cyclohexenyl/ionone rings |
Conjugation Length | 10 double bonds (8 conjugated) | 9–11 conjugated double bonds |
Predominant Occurrence | Bacteria (e.g., Lactobacillus, Staphylococcus) | Plants, algae, cyanobacteria |
UV-Vis Spectroscopy: Exhibits λmax at ~470 nm in methanol, characteristic of its conjugated ene system. The absorption spectrum shows three peaks typical of decaene chromophores, with fine structure indicating high planarity [6] [8].
Mass Spectrometry: ESI-MS/MS reveals [M+H]+ at m/z 403.32, with fragmentation patterns showing sequential losses of 68 Da (isoprene units). High-resolution MS confirms the molecular formula (calc. 402.3287, obs. 402.3287) [6].
NMR Analysis: Key 1H-NMR signals (CDCl3) include:
HPLC Methods: Reverse-phase C18 chromatography with acetonitrile/tetrahydrofuran gradients resolves the all-trans isomer at ~12.5 min (retention time varies by system). Identification combines retention time, UV spectrum, and MS/MS fragmentation [3] [6].
Table 3: Key Spectroscopic Signatures
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